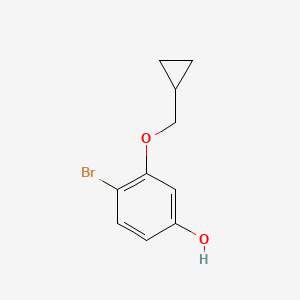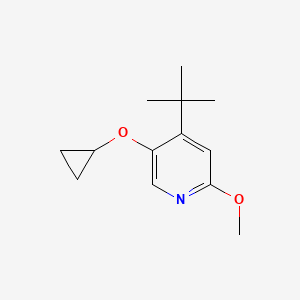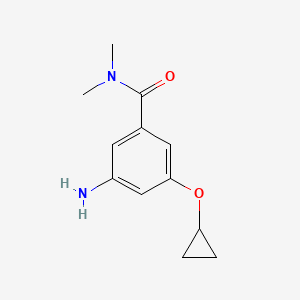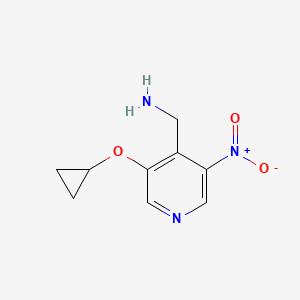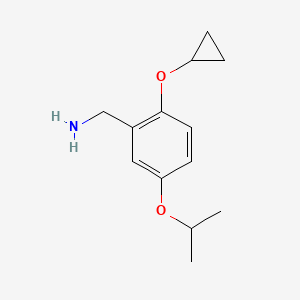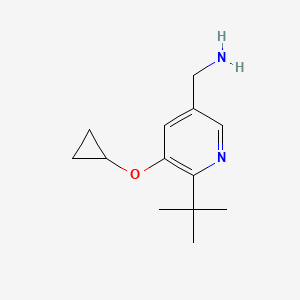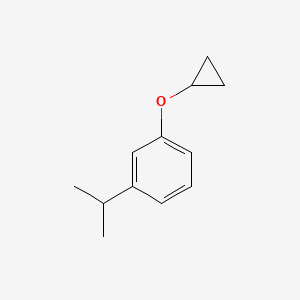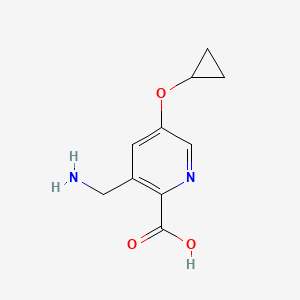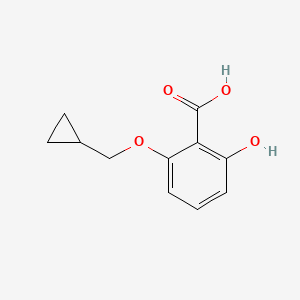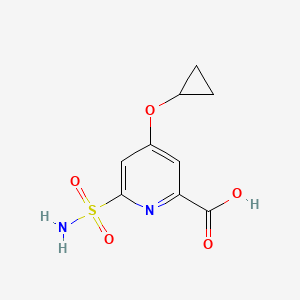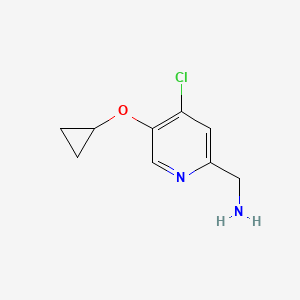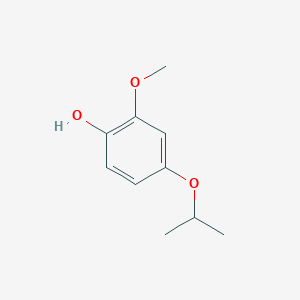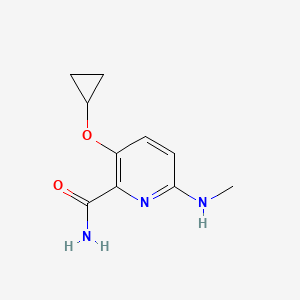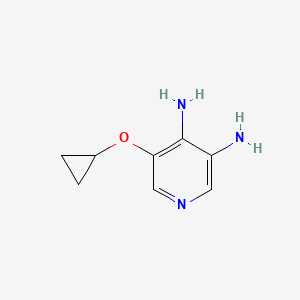
5-Cyclopropoxypyridine-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxypyridine-3,4-diamine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with two amino groups at the 3 and 4 positions and a cyclopropoxy group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxypyridine-3,4-diamine typically involves the following steps:
Cyclopropoxylation: Introduction of the cyclopropoxy group to the pyridine ring.
Amination: Introduction of amino groups at the 3 and 4 positions of the pyridine ring.
One common method involves the reaction of 5-bromo-3,4-diaminopyridine with cyclopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxypyridine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding nitro or nitroso derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Replacement of the cyclopropoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
5-Cyclopropoxypyridine-3,4-diamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxypyridine-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Diaminopyridine: Lacks the cyclopropoxy group but has similar amine substitutions.
5-Methoxypyridine-3,4-diamine: Contains a methoxy group instead of a cyclopropoxy group.
5-Ethoxypyridine-3,4-diamine: Contains an ethoxy group instead of a cyclopropoxy group.
Uniqueness
5-Cyclopropoxypyridine-3,4-diamine is unique due to the presence of the cyclopropoxy group, which can impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where the cyclopropoxy group plays a crucial role in the compound’s activity or stability.
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
5-cyclopropyloxypyridine-3,4-diamine |
InChI |
InChI=1S/C8H11N3O/c9-6-3-11-4-7(8(6)10)12-5-1-2-5/h3-5H,1-2,9H2,(H2,10,11) |
InChI Key |
LZPPDMSMZLEAFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CN=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


